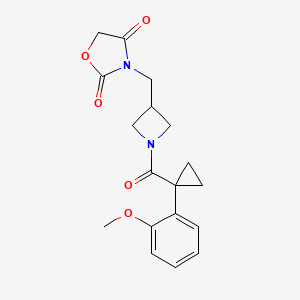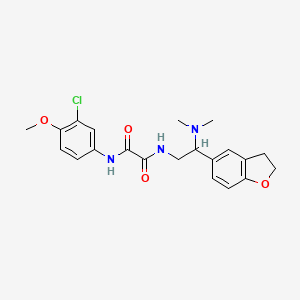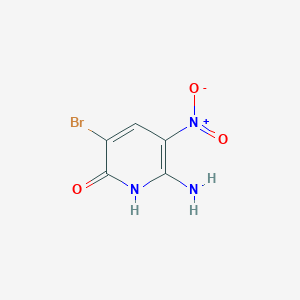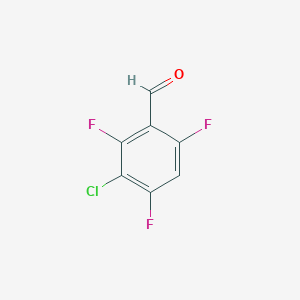
2-Methyltetrahydrofuran-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyltetrahydrofuran (2-MeTHF) is an organic compound with the molecular formula C5H10O . It is a highly flammable, mobile liquid . It is mainly used as a replacement for Tetrahydrofuran (THF) in specialized applications for its better performance, such as to obtain higher reaction temperatures, or easier separations (as, unlike THF, it is not miscible with water) . It is derived from sugars via furfural and is occasionally touted as a biofuel .
Synthesis Analysis
2-Methyltetrahydrofuran is usually synthesized by catalytic hydrogenation of furfural . Furfural is produced by the acid-catalyzed digestion of pentosan sugars, C5 polysaccharides, in biomass . Thus, the raw materials of 2-methyltetrahydrofuran are renewable biomass rich with cellulose, hemicelluloses, and lignin, such as corncobs or bagasse and other plant and agricultural waste .Molecular Structure Analysis
The molecular structure of 2-Methyltetrahydrofuran is C5H10O . It is usually produced as a racemic mixture .Chemical Reactions Analysis
Much like tetrahydrofuran, 2-methyltetrahydrofuran can act as a Lewis base in organometallic reactions . The use of 2-MeTHF as a reaction solvent in Grignard reactions yields important benefits, as the formation of allylic and benzylic Grignards proceeds with a higher yield and with a reduced level of the undesired forming of Wurtz coupling by-product .Physical And Chemical Properties Analysis
2-Methyltetrahydrofuran has a molar mass of 86.134 g·mol−1, a density of 0.854 g/mL, a melting point of −136 °C, and a boiling point of 80.2 °C . It is “inversely soluble” in water, meaning its solubility decreases with increasing temperature .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
2-Methyltetrahydrofuran-2-carbaldehyde can be used in organic synthesis . Its unique structure and properties can make it a valuable component in the creation of new organic compounds.
Solvent
Like many organic compounds, 2-Methyltetrahydrofuran-2-carbaldehyde can act as a solvent . It can dissolve a variety of substances, making it useful in a wide range of chemical reactions.
Stabilizer
This compound can be used as a stabilizer . Stabilizers are added to products to protect them from the effects of various environmental factors.
Component in Alternative Fuels
2-Methyltetrahydrofuran-2-carbaldehyde can be used as a component in alternative fuels . Its properties may contribute to the efficiency and sustainability of these fuels.
Electrolyte Formulation
This compound can be useful in the electrolyte formulation for secondary lithium electrodes . This could be particularly useful in the development of batteries and energy storage systems.
Research Use
As a chemical with unique properties, 2-Methyltetrahydrofuran-2-carbaldehyde can be used in various types of research . It can be used to study reaction mechanisms, synthesize new compounds, or explore its potential applications in different fields.
Safety and Hazards
2-Methyltetrahydrofuran is highly flammable and poses several hazards including skin irritation and serious eye damage . It is harmful if swallowed and may be harmful in contact with skin . Safety measures include keeping away from heat/sparks/open flames/hot surfaces and wearing protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
Biomass conversion to platform chemicals, value-added chemicals, or fuels is important because it provides a sustainable or carbon-neutral alternative to fossil fuel feedstocks . Current research is more aligned with the employment of functionalized metal catalysts, which are preferred owing to their stability, recyclability, and easy separability . 2-Methyltetrahydrofuran (MTHF) is a vital sugar-derived platform chemical that is used as a green solvent, fuel additive, or as the starting material for synthesizing downstream chemicals such as dienes, pentane, and 2-pentanone .
Eigenschaften
IUPAC Name |
2-methyloxolane-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-6(5-7)3-2-4-8-6/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMQZSUJRUBHBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCO1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[({[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzamide](/img/structure/B2543927.png)
![2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2543928.png)




![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2543935.png)
![5-fluoro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyridine-2-carboxamide](/img/structure/B2543936.png)


![N-(4-Chlorophenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2543941.png)